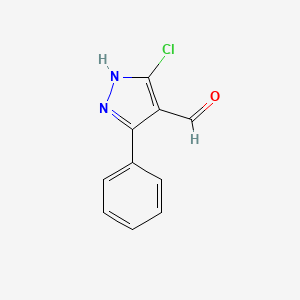

5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde

CAS No.: 139157-42-9

Cat. No.: VC15848395

Molecular Formula: C10H7ClN2O

Molecular Weight: 206.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 139157-42-9 |

|---|---|

| Molecular Formula | C10H7ClN2O |

| Molecular Weight | 206.63 g/mol |

| IUPAC Name | 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C10H7ClN2O/c11-10-8(6-14)9(12-13-10)7-4-2-1-3-5-7/h1-6H,(H,12,13) |

| Standard InChI Key | FHSRLMAXEZODQU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=C2C=O)Cl |

Introduction

Chemical Identity and Structural Overview

5-Chloro-3-phenyl-1H-pyrazole-4-carbaldehyde (C₁₀H₇ClN₂O) is a chloro-substituted pyrazole bearing a phenyl group at position 3 and an aldehyde moiety at position 4. Its molecular structure combines aromaticity with electrophilic reactivity, making it a valuable precursor for synthesizing heterocyclic compounds. The planar pyrazole ring facilitates π-π stacking interactions, while the aldehyde group serves as a site for nucleophilic additions and condensations .

Molecular Formula and Weight

The compound has a molecular weight of 206.63 g/mol, calculated as follows:

-

Carbon (C₁₀): 120.10 g/mol

-

Hydrogen (H₇): 7.07 g/mol

-

Chlorine (Cl): 35.45 g/mol

-

Nitrogen (N₂): 28.02 g/mol

-

Oxygen (O): 16.00 g/mol

Synthesis and Optimization

The synthesis of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde follows a well-established Vilsmeier-Haack reaction pathway, optimized for high purity and yield.

Vilsmeier-Haack Chloroformylation

The precursor, 5-phenyl-1H-pyrazol-4-ol, is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under reflux conditions. The reaction mechanism involves the in situ generation of the Vilsmeier reagent (CH₃N+=CHCl), which facilitates electrophilic formylation at the pyrazole’s C4 position .

Reaction Conditions

-

Temperature: 80–100°C

-

Duration: 4–6 hours

-

Yield: 64–74% (dependent on substituents and workup)

Purification and Characterization

The crude product is recrystallized from ethanol, yielding beige crystalline powder. Key purification metrics include:

-

Melting Point: 191°C (sharp, indicative of high purity)

-

Solubility: Soluble in DMF, DMSO, and chlorinated solvents; sparingly soluble in ethanol .

Spectroscopic Characterization

Comprehensive spectroscopic data confirm the compound’s structure and purity.

Infrared (IR) Spectroscopy

| Absorption Band (cm⁻¹) | Assignment |

|---|---|

| 1672 | C=O stretch (aldehyde) |

| 1590 | C=N stretch (pyrazole) |

| 750 | C-Cl stretch |

The absence of broad O-H stretches (2500–3300 cm⁻¹) rules out residual hydroxyl groups from the precursor .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.95 | Singlet | 1H | Aldehyde (CHO) |

| 7.73 | Doublet | 2H | Phenyl H-2,6 |

| 7.44–7.53 | Multiplet | 3H | Phenyl H-3,4,5 |

¹³C NMR (CDCl₃, 100 MHz)

| δ (ppm) | Assignment |

|---|---|

| 183.7 | Aldehyde (CHO) |

| 151.5 | Pyrazole C-3 |

| 133.3 | Pyrazole C-5 |

| 128.7–131.1 | Phenyl carbons |

The downfield shift of the aldehyde carbon (δ 183.7 ppm) confirms its electron-deficient nature .

Physicochemical Properties

Thermal Stability

-

Decomposition Temperature: >250°C (TGA analysis)

-

Hygrоscopicity: Low (stable under ambient conditions)

Reactivity

The aldehyde group undergoes characteristic reactions:

-

Oximation: Reacts with hydroxylamine to form oximes (e.g., 5-(4-bromophenoxy)-3-phenyl-1H-pyrazole-4-carbaldehyde oxime) .

-

Condensation: Forms Schiff bases with amines (e.g., 1,2-diaminobenzene yields benzodiazepine derivatives) .

Biological Activity and Applications

Cytotoxicity Screening

Derivatives of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde were evaluated against human tumor cell lines using the MTT assay. Key findings include:

| Derivative | IC₅₀ (μM) vs. HCT-116 | IC₅₀ (μM) vs. MCF-7 |

|---|---|---|

| 3a | 11.20 | 2.82 |

| 5a | 17.30 | 10.70 |

| Doxorubicin | 5.50 | 3.74 |

Compound 3a (5-(4-bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) showed superior activity against MCF-7 breast cancer cells compared to doxorubicin .

Structure-Activity Relationships (SAR)

-

Electron-Withdrawing Groups: The 4-bromophenoxy substituent enhances cytotoxicity by increasing membrane permeability.

-

Pyrazole Core: The chloro substituent at C5 stabilizes the ring conformation, favoring interactions with biological targets .

Industrial and Pharmaceutical Relevance

The compound serves as a key intermediate in synthesizing:

-

Anticancer Agents: Fused diazepine/thiazepine derivatives exhibit dual kinase inhibition.

-

Agrochemicals: Pyrazole aldehydes are precursors to herbicides and fungicides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume